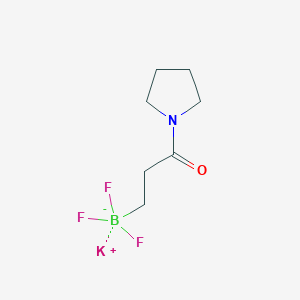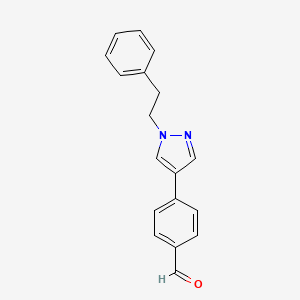
4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiophene Derivative: Starting with a suitable benzothiophene precursor, functionalization at the 3-position can be achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Pyrimidine Ring Construction: The pyrimidine ring can be constructed via cyclization reactions involving appropriate precursors such as amidines or guanidines.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions might target the pyrimidine ring or any reducible functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the benzothiophene moiety might contribute to specific interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzothiophen-3-yl)pyrimidin-2-amine: Lacks the trifluoromethyl group, which might result in different biological activity and properties.
6-(Trifluoromethyl)pyrimidin-2-amine: Lacks the benzothiophene moiety, potentially affecting its binding interactions and stability.
4-(Benzothiophen-3-yl)-pyrimidine: Similar core structure but without the amine group, which could influence its reactivity and applications.
Uniqueness
The combination of benzothiophene, trifluoromethyl, and pyrimidine moieties in 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine makes it unique, potentially offering a distinct profile of biological activity, chemical reactivity, and physical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H8F3N3S |
|---|---|
Poids moléculaire |
295.28 g/mol |
Nom IUPAC |
4-(1-benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H8F3N3S/c14-13(15,16)11-5-9(18-12(17)19-11)8-6-20-10-4-2-1-3-7(8)10/h1-6H,(H2,17,18,19) |
Clé InChI |
UTLMGKJHLUHQHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)C3=CC(=NC(=N3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



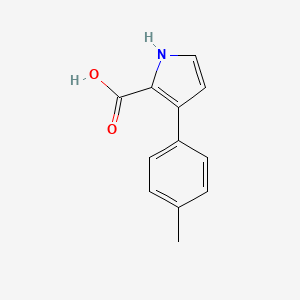


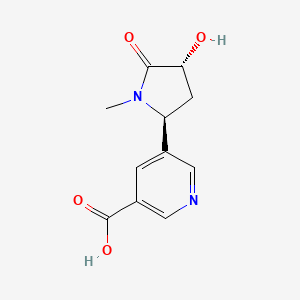
![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)
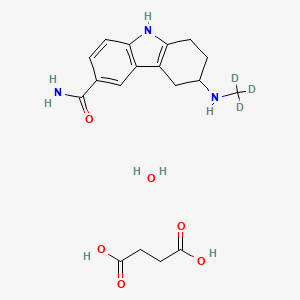

![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)
